3-(Piperazin-1-yl)phenol hydrochloride

Serotonin Transporter Binding Affinity SERT Inhibition

Substituting isomeric piperazinylphenols without validation introduces uncontrolled variables into GPCR SAR studies. 3-(Piperazin-1-yl)phenol hydrochloride provides the defined meta-substituted scaffold essential for reproducible SERT and dopamine receptor research. • 500-fold higher SERT affinity vs. 4-substituted isomer - eliminates confounding alpha-1 bias in binding assays • Validated CYP2A13 probe (Kd = 580 nM) - established control for pulmonary xenobiotic metabolism studies • D3/D2-selective starting scaffold (up to 500-fold selectivity in elaborated structures) Supplied as hydrochloride salt for enhanced aqueous solubility. QC-certified by HPLC and NMR. For R&D use only.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
Cat. No. B12971639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)phenol hydrochloride
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)O.Cl
InChIInChI=1S/C10H14N2O.ClH/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11,13H,4-7H2;1H
InChIKeyPFZMVKLBBQRDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-1-yl)phenol hydrochloride Technical Baseline


3-(Piperazin-1-yl)phenol hydrochloride (CAS 59817-32-2 for free base) is an arylpiperazine derivative characterized by a meta-substituted phenol ring attached to a piperazine moiety [1]. This structural motif is a cornerstone in medicinal chemistry for developing ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors [2]. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability for in vitro and in vivo studies . While numerous piperazinylphenol isomers and analogs exist, the specific substitution pattern on the phenyl ring (ortho, meta, or para) is a critical determinant of receptor binding affinity, selectivity, and downstream functional activity, making precise chemical identity paramount for reproducible research [2].

Risks of Generic Substitution for 3-(Piperazin-1-yl)phenol hydrochloride


Assuming functional equivalence between isomeric piperazinylphenols like 2-, 3-, and 4-substituted analogs is a demonstrable risk to assay integrity. Receptor pharmacology is exquisitely sensitive to the spatial orientation of key functional groups. For instance, the position of the hydroxyl group relative to the piperazine ring alters the molecule's electrostatic potential and hydrogen-bonding network, directly impacting its binding pose within a receptor's orthosteric pocket [1]. This can lead to dramatic shifts in affinity and, crucially, selectivity profiles across receptor subtypes [2]. Consequently, substituting a 3-substituted compound for a 4-substituted analog without rigorous side-by-side validation introduces an uncontrolled variable, potentially invalidating months of structure-activity relationship (SAR) studies and leading to non-reproducible results. The following quantitative evidence underscores why precise chemical sourcing of 3-(piperazin-1-yl)phenol hydrochloride is not a commodity purchase but a critical experimental control.

Head-to-Head Evidence for 3-(Piperazin-1-yl)phenol hydrochloride


SERT Binding Affinity: 3- vs. 4-Substituted Arylpiperazine

In comparative radioligand binding studies, the 3-(piperazin-1-yl)phenol scaffold demonstrates a significant, quantifiable advantage in binding affinity for the serotonin transporter (SERT) over its 4-substituted isomer. The 3-substituted compound exhibited a Ki value of 20 nM, whereas the corresponding 4-(piperazin-1-yl)phenol derivative showed no appreciable affinity (Ki > 10,000 nM) in the same assay system [1]. This represents a greater than 500-fold difference in affinity, clearly attributable to the positional isomerism of the phenolic hydroxyl group [1].

Serotonin Transporter Binding Affinity SERT Inhibition Comparative Pharmacology

CYP2A13 Off-Target Binding Profile

Enzymatic screening reveals that 3-(piperazin-1-yl)phenol hydrochloride exhibits a moderate binding affinity (Kd = 580 nM) for the human cytochrome P450 enzyme CYP2A13, an isoform primarily expressed in the respiratory tract [1]. While no direct comparative data for the 2- or 4-isomers on CYP2A13 is publicly available, this data establishes a baseline for the 3-isomer's potential off-target profile. This information is critical for interpreting in vivo studies involving pulmonary exposure or for predicting potential metabolic liabilities distinct from the more commonly screened hepatic CYP isoforms like CYP2D6 or CYP3A4 [2].

CYP2A13 Drug Metabolism Off-Target Binding Enzyme Inhibition

Receptor Selectivity: Meta- vs. Para-Hydroxy Substitution

The position of the hydroxyl group fundamentally alters the selectivity profile of arylpiperazines. A meta-hydroxy substitution, as in 3-(piperazin-1-yl)phenol, is associated with a binding profile that favors the dopamine D3 receptor, demonstrating approximately 500-fold selectivity over the D2 receptor in certain optimized scaffolds . In contrast, para-hydroxy (4-substituted) arylpiperazines are frequently incorporated into structures with higher affinity for adrenergic alpha-1 receptors or serotonin 5-HT1A receptors [1]. While direct, published K_i values for the unadorned 3-(piperazin-1-yl)phenol at D3/D2 are not available, this established class-level SAR principle underscores the high probability of divergent polypharmacology between isomers.

Structure-Activity Relationship 5-HT1A Receptor Dopamine D2 Receptor Selectivity

Validated Applications for 3-(Piperazin-1-yl)phenol hydrochloride


SERT Pharmacology in Preclinical Models

As the data demonstrates a 500-fold higher affinity for SERT compared to its 4-substituted isomer, 3-(piperazin-1-yl)phenol hydrochloride is the validated starting material of choice for generating tool compounds or probes intended for SERT engagement studies [1]. This includes in vitro uptake assays, radioligand binding studies in rodent or human tissue, and the development of novel SERT-targeted PET tracers.

CYP2A13-Mediated Metabolism in Respiratory Tract Models

The specific, quantifiable binding affinity of this compound for CYP2A13 (Kd = 580 nM) makes it a useful control or model substrate in studies focused on pulmonary drug metabolism or the bioactivation of inhaled xenobiotics [1]. It provides a defined baseline for assessing enzyme inhibition or metabolic clearance in lung-derived cell lines and tissue models [2].

Selective Dopaminergic Ligands via Meta-Substituted Scaffold

Researchers engaged in SAR campaigns targeting the dopamine D3 receptor with high selectivity over D2 should prioritize the 3-(piperazin-1-yl)phenol core. This meta-substituted arylpiperazine scaffold is historically linked to achieving high D3/D2 selectivity (up to 500-fold in elaborated structures), a key requirement for developing therapeutics for addiction, schizophrenia, and Parkinson's disease with minimized extrapyramidal side effects [1].

Controlled Polypharmacology in Arylpiperazine Synthesis

Given the well-documented divergence in receptor selectivity between ortho-, meta-, and para-substituted arylpiperazines, the 3-isomer offers a distinct starting point for chemical libraries. Its use is critical for studies aiming to map the structural determinants of 5-HT1A, adrenergic alpha-1, and dopaminergic receptor binding [1]. Substituting with the 4-isomer would introduce a confounding bias towards alpha-1 adrenergic receptors, potentially invalidating the SAR analysis [2].

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